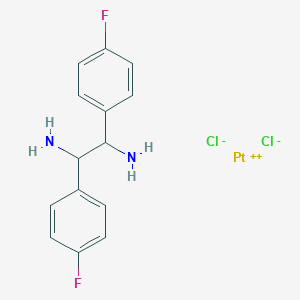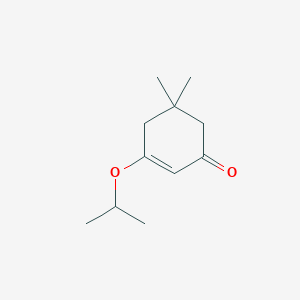
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one, also known as IPDH, is a versatile chemical compound with numerous applications in scientific research. Its unique chemical structure makes it an attractive target for synthesis, and its properties have been studied extensively in various fields of research. In
Mechanism Of Action
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one is believed to act as an inhibitor of certain enzymes, specifically those involved in the biosynthesis of cholesterol. It has also been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs in the liver.
Biochemical And Physiological Effects
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to decrease levels of cholesterol and triglycerides in the blood, as well as reduce the size of atherosclerotic plaques. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its unique chemical structure makes it a valuable starting material for the synthesis of other compounds. However, one limitation of using 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are numerous future directions for research involving 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one. One area of interest is its potential as a drug target for the treatment of cardiovascular disease. Additionally, 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one could be used in the development of new materials with unique properties. Further studies are also needed to fully understand the mechanism of action of 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one and its effects on various biological systems.
Synthesis Methods
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one can be synthesized through a two-step process involving the reaction of 3-cyclohexene-1-one with isopropyl magnesium bromide, followed by the reaction of the resulting intermediate with diisopropylamine. This method yields a high purity product with a yield of around 70%.
Scientific Research Applications
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one has been extensively studied in the field of organic chemistry, where it has been used as a starting material for the synthesis of a variety of compounds. It has also been studied as a potential drug target due to its ability to inhibit the activity of certain enzymes. Additionally, 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one has been used in the development of new materials, such as polymers and liquid crystals.
properties
CAS RN |
100052-60-6 |
|---|---|
Product Name |
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one |
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5,5-dimethyl-3-propan-2-yloxycyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c1-8(2)13-10-5-9(12)6-11(3,4)7-10/h5,8H,6-7H2,1-4H3 |
InChI Key |
ZYWZJNJHIGBNMC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC(=O)CC(C1)(C)C |
Canonical SMILES |
CC(C)OC1=CC(=O)CC(C1)(C)C |
synonyms |
2-Cyclohexen-1-one,5,5-dimethyl-3-(1-methylethoxy)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



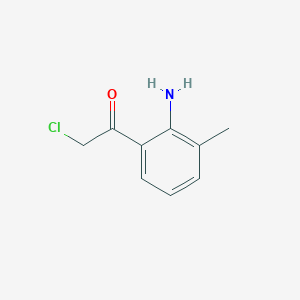
![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)
![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)
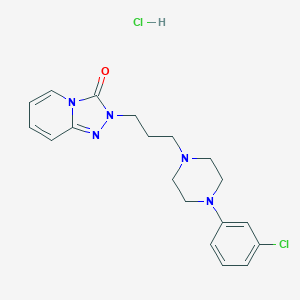
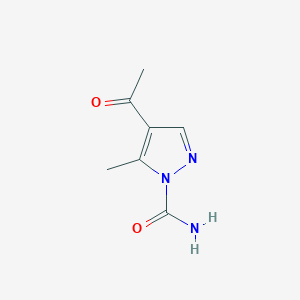
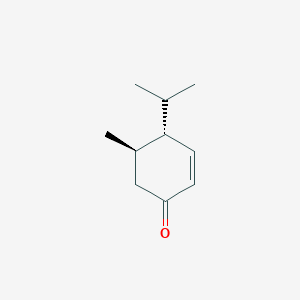
![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)

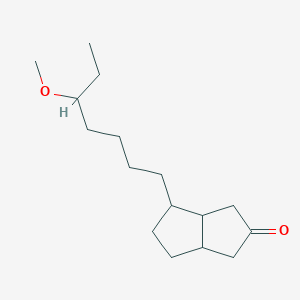
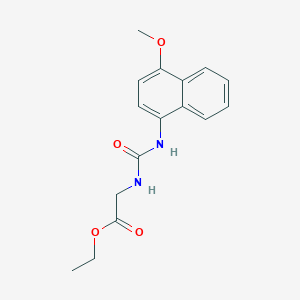
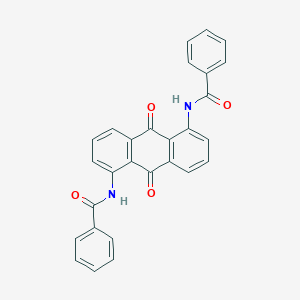

![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)
